2-[(Anilinocarbonyl)amino]-4,6-dimethylnicotinamide
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Overview
Description
2-[(Anilinocarbonyl)amino]-4,6-dimethylnicotinamide is a chemical compound with the molecular formula C15H16N4O2 and a molecular weight of 284.31 g/mol . It is a derivative of nicotinic acid and is known for its unique structure, which includes an anilinocarbonyl group attached to a dimethylnicotinamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Anilinocarbonyl)amino]-4,6-dimethylnicotinamide typically involves the reaction of 4,6-dimethylnicotinic acid with aniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using larger reactors and more efficient purification techniques to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-[(Anilinocarbonyl)amino]-4,6-dimethylnicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted anilinocarbonyl derivatives.
Scientific Research Applications
2-[(Anilinocarbonyl)amino]-4,6-dimethylnicotinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(Anilinocarbonyl)amino]-4,6-dimethylnicotinamide involves its interaction with specific molecular targets. The anilinocarbonyl group can form hydrogen bonds with proteins, potentially inhibiting their function. The dimethylnicotinamide core can interact with enzymes involved in metabolic pathways, affecting their activity .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[(Anilinocarbonyl)amino]benzoate: Similar structure but with a benzoate core instead of a nicotinamide core.
2-[(Anilinocarbonyl)amino]-4,6-dimethylpyridine: Similar structure but lacks the carboxamide group.
Uniqueness
2-[(Anilinocarbonyl)amino]-4,6-dimethylnicotinamide is unique due to its combination of an anilinocarbonyl group and a dimethylnicotinamide core, which provides distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
4,6-dimethyl-2-(phenylcarbamoylamino)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c1-9-8-10(2)17-14(12(9)13(16)20)19-15(21)18-11-6-4-3-5-7-11/h3-8H,1-2H3,(H2,16,20)(H2,17,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUEYDKDHXUAEFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C(=O)N)NC(=O)NC2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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